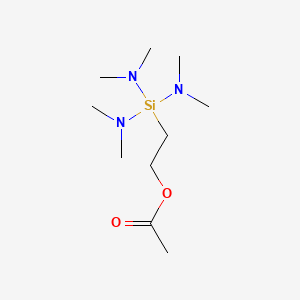
Acetoxyethyltris(dimethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetoxyethyltris(dimethylamino)silane is an organosilicon compound with the chemical formula (CH₃)₂N(CH₂CH₂OAc)₃Si. It is a colorless liquid with a pungent odor. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Mechanism of Action
Target of Action
Acetoxyethyltris(dimethylamino)silane is a chemical intermediate . It is primarily used in the atomic layer deposition (ALD) of silicon oxide over the tungsten oxide substrate . The primary targets of this compound are the reactive sites on the substrate during the ALD process .
Mode of Action
this compound interacts with its targets through surface reactions. In the ALD process, the precursors are added to the ALD reactor and all the reactive sites on the substrate are consumed . The remaining precursors are purged out by inert gas or vacuum . This reaction cycle leads to the limiting growth rate, and thus ALD is widely used for a high quality of thin film deposition over various shapes of substrates at a nanometer scale .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the deposition of silicon oxide over the tungsten oxide substrate
Result of Action
The result of this compound’s action is the deposition of highly conformal and uniform thin films for advanced semiconductor devices . This is critical for the development of ALD processes and the design of ALD precursors to meet the required properties of thin films .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetoxyethyltris(dimethylamino)silane is typically synthesized by reacting N,N-dimethylformamide with a silane reagent. The reaction conditions often include heating to reflux in an appropriate solvent such as toluene or dimethylformamide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the compound’s purity and consistency for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetoxyethyltris(dimethylamino)silane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. It is less common for this compound but can occur under specific conditions.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Reduction: Hydrogen gas is a typical reagent, although this reaction is less frequently applied to this compound.
Substitution: Various organic reagents can be used, depending on the desired modification.
Major Products Formed
Oxidation: Silicon oxide (SiO₂) films are a major product, widely used in microelectronics and protective coatings.
Reduction: Reduced forms of the compound, although less common, can be used in specific chemical processes.
Substitution: Modified organosilicon compounds tailored for specific industrial or research applications.
Scientific Research Applications
Acetoxyethyltris(dimethylamino)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.
Biology: Employed in the development of biocompatible materials and coatings.
Medicine: Investigated for its potential in drug delivery systems and medical device coatings.
Comparison with Similar Compounds
Similar Compounds
Tris(dimethylamino)silane: Another organosilicon compound used in similar applications but with different reactivity and properties.
Bis(dimethylamino)silane: Known for its use in the deposition of silicon oxide films, with fewer impurities compared to tris(dimethylamino)silane.
Uniqueness
Acetoxyethyltris(dimethylamino)silane is unique due to its specific chemical structure, which provides distinct reactivity and properties. Its ability to form high-quality silicon oxide films under various conditions makes it particularly valuable in advanced material applications .
Properties
IUPAC Name |
2-[tris(dimethylamino)silyl]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3O2Si/c1-10(14)15-8-9-16(11(2)3,12(4)5)13(6)7/h8-9H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKLXOYLHLFFPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[Si](N(C)C)(N(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

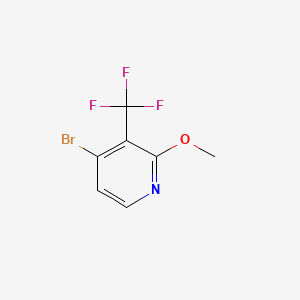
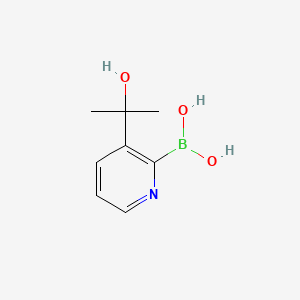

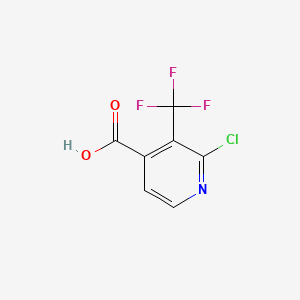
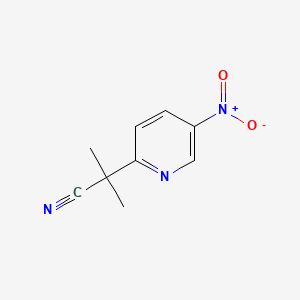
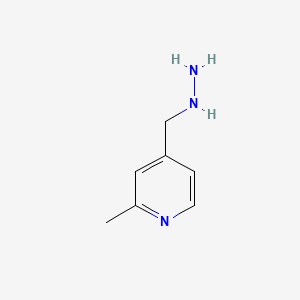
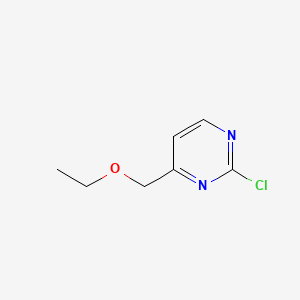
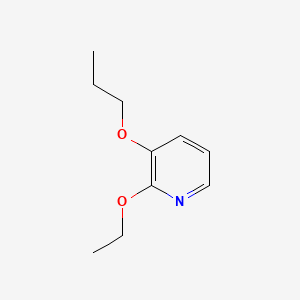
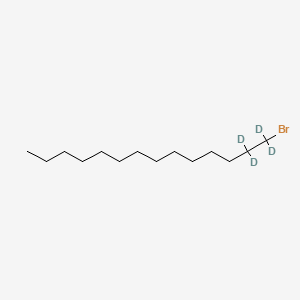
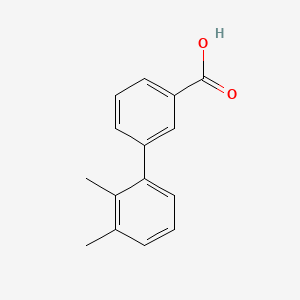
![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)
![2-Bromo-6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582287.png)
![5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B582288.png)
